2-Aminobenzo[d]thiazol-4-ol hydrobromide
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Overview
Description
2-Aminobenzo[d]thiazol-4-ol hydrobromide is a chemical compound with the molecular formula C7H7BrN2OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzo[d]thiazol-4-ol hydrobromide typically involves the reaction of 2-aminobenzothiazole with hydrobromic acid. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to ensure the desired product’s purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzo[d]thiazol-4-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups attached to the benzothiazole ring .
Scientific Research Applications
2-Aminobenzo[d]thiazol-4-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Aminobenzo[d]thiazol-4-ol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A closely related compound with similar structural features but lacking the hydroxyl group.
4-Hydroxybenzothiazole: Another related compound with a hydroxyl group but lacking the amino group.
Benzothiazole: The parent compound without any substituents.
Uniqueness
2-Aminobenzo[d]thiazol-4-ol hydrobromide is unique due to the presence of both amino and hydroxyl groups on the benzothiazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for synthesizing various derivatives .
Properties
Molecular Formula |
C7H7BrN2OS |
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Molecular Weight |
247.11 g/mol |
IUPAC Name |
2-amino-1,3-benzothiazol-4-ol;hydrobromide |
InChI |
InChI=1S/C7H6N2OS.BrH/c8-7-9-6-4(10)2-1-3-5(6)11-7;/h1-3,10H,(H2,8,9);1H |
InChI Key |
ATRJJKCXAXFRPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)O.Br |
Origin of Product |
United States |
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